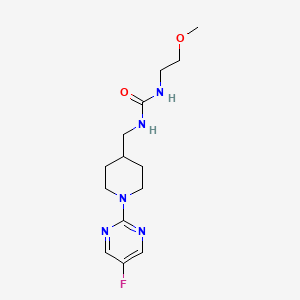

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluoropyrimidine compounds involves various strategies, including the conversion of commercially available precursors through multiple steps to achieve the desired product. For instance, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, demonstrates an economical approach to obtaining fluoropyrimidine derivatives, highlighting the feasibility and efficiency of synthesizing complex molecules in this category (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of fluoropyrimidine derivatives reveals significant insights into their chemical behavior and interactions. The structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained as a side product in the synthesis of a related antitubercular agent, showcases the crystal and molecular structures of these compounds, providing a foundation for understanding their molecular interactions (Richter et al., 2023).

Chemical Reactions and Properties

Fluoropyrimidine compounds undergo various chemical reactions, including rearrangements and substitutions, which are crucial for their functionalization and application in different chemical contexts. The thermal rearrangement of methoxypyrimidines into N-methyl-oxopyrimidines illustrates the reactivity and versatility of pyrimidine derivatives in synthetic chemistry (Brown & Lee, 1970).

Scientific Research Applications

Pharmacogenetics and Therapy Personalization

Pharmacogenetics plays a pivotal role in personalizing therapy, especially concerning antifolate and fluoropyrimidine-based treatments. Genetic polymorphisms, such as those found in the MTHFR gene, are crucial in optimizing therapy with specific drugs like methotrexate and 5-fluorouracil. This approach aims to tailor treatment based on individual genetic makeup to enhance efficacy and reduce toxicity (De Mattia & Toffoli, 2009).

Prodrug Development and Clinical Application

The development of prodrugs like capecitabine, UFT, and S-1, which are precursors of 5-fluorouracil, represents a significant advancement in cancer therapy. These prodrugs aim to improve the therapeutic effectiveness and safety profile of 5-fluorouracil in treating various cancers, including those of the gastrointestinal tract and breast. Such advancements in drug development are crucial for providing more effective and less toxic treatment options (Malet-Martino & Martino, 2002).

Pharmacogenetic Testing for Dihydropyrimidine Dehydrogenase

The role of dihydropyrimidine dehydrogenase (DPD) in fluoropyrimidine metabolism and toxicity is significant. Pharmacogenetic testing for DPD gene polymorphisms is a promising strategy to guide personalized dosing of fluoropyrimidines. Although further research is needed, this approach could potentially reduce the risk of severe toxicity in patients undergoing treatment for conditions like colorectal cancer (Falvella et al., 2015).

properties

IUPAC Name |

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FN5O2/c1-22-7-4-16-14(21)19-8-11-2-5-20(6-3-11)13-17-9-12(15)10-18-13/h9-11H,2-8H2,1H3,(H2,16,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKADXBJNLJRYDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)

![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)